molecular formula C19H21N5O3 B2984765 3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034296-44-9

3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2984765
M. Wt: 367.409
InChI Key: WBSVSOHTVVIIPN-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, through several steps, to the final product. Each step needs to be optimized for yield and purity.



Molecular Structure Analysis

The molecular structure can be analyzed using X-ray crystallography, NMR spectroscopy, and computational methods. The stereochemistry and conformation of the molecule can be determined.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity, selectivity, and mechanism of the reactions are studied.



Physical And Chemical Properties Analysis

This includes studying the compound’s solubility, melting point, boiling point, stability, and other physical and chemical properties.


Scientific Research Applications

Anti-inflammatory and Antimicrobial Applications

  • Anti-inflammatory Properties : A study reported the synthesis and evaluation of heterocyclic derivatives, including pyrazol-5-one and quinazolin-5-one moieties, demonstrating significant anti-inflammatory activities. These compounds were compared with celecoxib and showed comparable prostaglandin inhibition and safe ulcer indices, suggesting their potential as anti-inflammatory agents (Fahmy et al., 2012).

  • Antimicrobial and Antifungal Activities : Research into pyrazole and quinazoline derivatives has also highlighted their antimicrobial potential. For instance, a synthesized pyran derivative exhibited favorable antimicrobial activities similar to reference antimicrobial agents, indicating its potential for treating bacterial and fungal infections (Okasha et al., 2022).

Antitumor and Anti-tubercular Applications

  • Anti-tubercular Activity : Various synthesized derivatives of quinazoline demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting potent activity at specific concentrations. This suggests the role of these compounds in developing new anti-tubercular agents (Maurya et al., 2013).

  • Antitumor Agents : The synthesis of polymethoxylated fused pyridine systems, including pyrazolo[4,3-c]pyridines, has been explored for in-vitro antitumor activity. Some derivatives showed broad-spectrum antitumor activity, indicating their potential as chemotherapeutic agents (Rostom et al., 2009).

Neuropharmacological Applications

  • Cannabinoid Receptor Antagonists : Research into pyrazole derivatives has led to the development of compounds acting as potent and selective antagonists for the CB1 cannabinoid receptor. Such studies are crucial for understanding cannabinoid receptor interactions and developing treatments for cannabinoid-related disorders (Shim et al., 2002).

Safety And Hazards

The safety and hazards of a compound are determined by studying its toxicity, flammability, environmental impact, and other potential hazards.


Future Directions

Future directions could involve optimizing the synthesis, improving the compound’s properties, finding new applications, or conducting more detailed studies on its mechanism of action.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds.


properties

IUPAC Name

3-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-22-11-15(17(21-22)27-2)18(25)23-9-5-6-13(10-23)24-12-20-16-8-4-3-7-14(16)19(24)26/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSVSOHTVVIIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

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